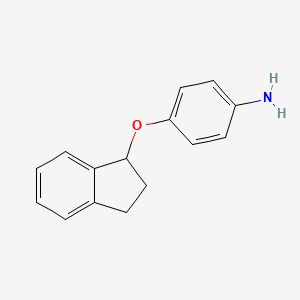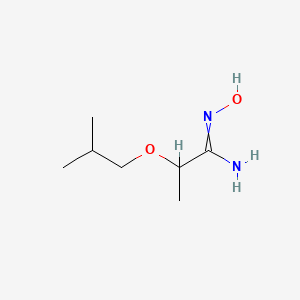
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline is an organic compound that features an aniline group attached to a 2,3-dihydro-1H-inden-1-yloxy moiety. This compound is of interest due to its unique structure, which combines the properties of aniline and indene derivatives, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline typically involves the reaction of 2,3-dihydro-1H-indene-1-ol with aniline under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of aniline to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various amine or alcohol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Dihydro-1H-inden-1-yloxy)phenol
- 4-(2,3-Dihydro-1H-inden-1-yloxy)benzaldehyde
- 4-(2,3-Dihydro-1H-inden-1-yloxy)benzoic acid
Uniqueness
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline is unique due to its combination of aniline and indene moieties, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-inden-1-yloxy)aniline |
InChI |
InChI=1S/C15H15NO/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)15/h1-4,6-9,15H,5,10,16H2 |
Clave InChI |
DHTGXJKWLSLHSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1OC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide](/img/structure/B11723608.png)


carbohydrazide](/img/structure/B11723623.png)




![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)

![N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide](/img/structure/B11723663.png)

